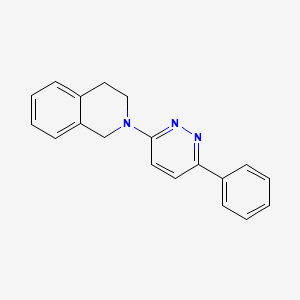![molecular formula C19H24N2O4 B6044012 2-ethyl-1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6044012.png)
2-ethyl-1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H27N3O5, and is often referred to by its abbreviated name, EOMPCP. In
作用機序
The mechanism of action of EOMPCP is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is thought to play a role in the regulation of calcium ion channels, which are involved in the release of neurotransmitters. EOMPCP has been shown to increase the activity of these channels, leading to increased neurotransmitter release and enhanced neuronal activity.
Biochemical and Physiological Effects:
EOMPCP has been shown to have a number of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, EOMPCP has also been shown to modulate the activity of other neurotransmitter receptors, including the NMDA receptor and the dopamine receptor. These effects may be responsible for the compound's potential therapeutic effects in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using EOMPCP in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation in vitro and in vivo. However, one limitation of using EOMPCP is its potential toxicity. Studies have shown that high doses of EOMPCP can lead to cell death, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on EOMPCP. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders. Studies have shown that EOMPCP may have neuroprotective effects and may be able to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective sigma-1 receptor modulators that have fewer side effects than EOMPCP. Finally, researchers may also be interested in studying the effects of EOMPCP on other systems in the body, such as the immune system and the cardiovascular system.
合成法
EOMPCP can be synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-methoxyphenylacetic acid, which is then reacted with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoethylpiperidine to form the desired product, EOMPCP.
科学的研究の応用
EOMPCP has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of the central nervous system. EOMPCP has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-[2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-14-6-4-5-11-21(14)19(22)17-12-25-18(20-17)13-24-16-9-7-15(23-2)8-10-16/h7-10,12,14H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIRJYBEXKEWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=COC(=N2)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B6043931.png)
![7-(4-fluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043946.png)
![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6043947.png)
![4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B6043952.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043959.png)
![3-(4-methoxyphenyl)-11-pyridin-3-yl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6043963.png)
![1-(4-ethylbenzyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B6043971.png)
![ethyl 1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6043979.png)
![2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6043982.png)
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(2-phenylethyl)-1H-1,2,3-triazole](/img/structure/B6043987.png)
![3-(acetylamino)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6043991.png)


![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6044023.png)
